2,2,11,11-Tetramethylcycloundecan-1-one
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Overview
Description
2,2,11,11-Tetramethylcycloundecan-1-one is an organic compound with the molecular formula C15H28O. It is a cycloundecanone derivative characterized by the presence of four methyl groups at the 2 and 11 positions of the cycloundecane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11-Tetramethylcycloundecan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating and refluxing, can lead to the formation of the desired cycloundecanone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,11,11-Tetramethylcycloundecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloundecanones.
Scientific Research Applications
2,2,11,11-Tetramethylcycloundecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,11,11-Tetramethylcycloundecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Another cycloketone with similar structural features.
2,2,6,6-Tetramethylcyclohexanone: A cyclohexanone derivative with four methyl groups.
2,2,8,8-Tetramethylcyclooctanone: A cyclooctanone derivative with similar methyl group substitution.
Uniqueness
Its structural features make it distinct from other cycloketones and contribute to its versatility in various research and industrial contexts .
Properties
CAS No. |
110015-81-1 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2,2,11,11-tetramethylcycloundecan-1-one |
InChI |
InChI=1S/C15H28O/c1-14(2)11-9-7-5-6-8-10-12-15(3,4)13(14)16/h5-12H2,1-4H3 |
InChI Key |
FBPKDEZBBFYTQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCC(C1=O)(C)C)C |
Origin of Product |
United States |
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